molecular formula C7H5N5O3S2 B12224311 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))ace tamide

2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))ace tamide

Cat. No.: B12224311
M. Wt: 271.3 g/mol
InChI Key: JNJBNRSXECHJKE-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-(2,4-Dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))acetamide

Structural Identification and IUPAC Nomenclature

The compound’s systematic IUPAC name, 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))acetamide , reflects its intricate architecture. Breaking this down:

  • Thiazolidinone core : The 1,3-thiazolidine ring is substituted at position 5 with a ylidene group (=CH–), while positions 2 and 4 bear ketone oxygen atoms. This creates a conjugated system that enhances electronic delocalization, as seen in similar thiazolidinone derivatives.
  • Triazole moiety : The 1,2,4-triazole ring at position 4 features a sulfhydryl (-SH) group at position 3, introducing redox-active functionality.
  • Acetamide linker : A two-carbon chain bridges the thiazolidinone and triazole rings, with an amide bond ensuring structural rigidity and hydrogen-bonding potential.

The molecular formula is deduced as C₈H₇N₅O₃S₂ , with a molecular weight of 285.31 g/mol . This aligns with analogous thiazolidinone-triazole hybrids, such as those reported in recent synthetic studies.

Table 1: Structural Comparison with Related Compounds
Compound Molecular Formula Key Features Reference
Target compound C₈H₇N₅O₃S₂ Thiazolidinone-ylidene, triazole-SH, amide
L-173 (from ) C₁₉H₁₇ClN₄O₃S Piperazine linker, chloro substitution
Benzothiazole-triazole hybrid (from ) C₁₆H₁₂N₆OS₂ Benzothiazole core, triazole-thiazolidinone

Historical Development of Thiazolidinone-Triazole Hybrid Compounds

The convergence of thiazolidinone and triazole chemistry began in the early 2000s, driven by the need to overcome antimicrobial resistance. Thiazolidinones, known for their antidiabetic and anti-inflammatory properties, were first hybridized with triazoles—a class renowned for antifungal and anticancer activity—to exploit complementary mechanisms. Early efforts focused on simple ester or ether linkers, but the introduction of amide bridges, as in the target compound, marked a turning point.

A 2024 study demonstrated that amide-linked hybrids exhibit superior Candida albicans CYP51 inhibition compared to non-linked analogs, with L-173 (a piperazine-containing derivative) showing MIC values of 0.25 µg/mL against fluconazole-resistant strains. This underscores the critical role of linker design in optimizing bioactivity.

Significance in Heterocyclic Chemistry Research

The target compound’s architecture addresses three key challenges in drug discovery:

  • Bioisosteric Replacement : The thiazolidinone’s carbonyl groups serve as bioisosteres for carboxylic acids, reducing metabolic susceptibility while maintaining hydrogen-bonding capacity.
  • Dual-Targeting Potential : Computational docking studies suggest that the triazole’s sulfhydryl group interacts with cysteine residues in fungal CYP51, while the thiazolidinone moiety binds hydrophobic pockets, enabling dual-mode action.
  • Synthetic Versatility : The compound’s modular design allows for regioselective modifications. For instance, substituting the ylidene hydrogen with aryl groups (e.g., 4-chlorophenyl) enhances antifungal potency by 8-fold, as demonstrated in hybrid analogs.
Mechanistic Insights from Molecular Docking

Recent analyses of similar hybrids reveal:

  • The amide linker forms hydrogen bonds with CYP51’s heme propionate groups, stabilizing the enzyme-inhibitor complex.
  • The triazole’s sulfur atom participates in π-alkyl interactions with leucine residues, contributing to binding affinity.

Properties

Molecular Formula

C7H5N5O3S2

Molecular Weight

271.3 g/mol

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C7H5N5O3S2/c13-4(11-12-2-8-10-6(12)16)1-3-5(14)9-7(15)17-3/h1-2H,(H,10,16)(H,11,13)(H,9,14,15)/b3-1-

InChI Key

JNJBNRSXECHJKE-IWQZZHSRSA-N

Isomeric SMILES

C1=NNC(=S)N1NC(=O)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

C1=NNC(=S)N1NC(=O)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Thiazolidin-5-Ylidene Formation

The thiazolidine-2,4-dione ring is typically synthesized via Knoevenagel condensation between thiourea and chloroacetic acid in concentrated hydrochloric acid. For the 5-ylidene derivative, terephthalaldehyde is condensed with TZD to form 4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzaldehyde (Intermediate II). This intermediate is pivotal for introducing the exocyclic double bond, which enhances conjugation and biological activity.

Reaction Conditions :

  • Solvent : Ethanol or aqueous HCl.
  • Catalyst : Piperidine (5–10 mol%).
  • Temperature : Reflux at 80–90°C for 6–8 hours.

Yield Optimization :

  • Substituting terephthalaldehyde with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) increases reaction rates but may reduce yields due to side reactions.

Functionalization of the Triazole Sulfhydryl Group

Synthesis of 3-Sulfanyl-1,2,4-Triazol-4-Amine

The triazole component is prepared by cyclizing thiosemicarbazide derivatives. For example, reaction of thiourea with hydrazine hydrate yields 3-amino-1,2,4-triazole-5-thiol, which is subsequently alkylated or arylated to introduce the sulfhydryl group.

Key Steps :

  • Cyclization : Thiourea + hydrazine hydrate → 3-amino-1,2,4-triazole-5-thiol.
  • Sulfhydryl Protection : Use of Boc (tert-butoxycarbonyl) groups to prevent oxidation during subsequent reactions.

Amide Bond Formation Strategies

Acyl Chloride-Mediated Coupling

The acetamide linker is introduced by reacting the TZD-derived carboxylic acid with the triazole sulfhydryl amine. The carboxylic acid (e.g., 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid) is first converted to its acyl chloride using thionyl chloride (SOCl₂).

Procedure :

  • Acyl Chloride Formation :
    • 2-(2,4-Dioxothiazolidin-5-ylidene)acetic acid (1.0 equiv) + SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM).
    • Reflux at 40°C for 2 hours.
  • Amide Coupling :
    • Acyl chloride + 3-sulfanyl-1,2,4-triazol-4-amine (1.2 equiv) in DCM with triethylamine (TEA) as base.
    • Stir at room temperature for 12 hours.

Yield : 60–75% after crystallization from n-butanol.

Carbodiimide Coupling as an Alternative

To avoid acyl chloride instability, carbonyldiimidazole (CDI) is used as a coupling agent. This method is preferred for acid-sensitive intermediates.

Procedure :

  • Activation : 2-(2,4-Dioxothiazolidin-5-ylidene)acetic acid (1.0 equiv) + CDI (1.5 equiv) in DCM at 0°C for 1 hour.
  • Amidation : Add triazole amine (1.1 equiv) and stir at room temperature for 24 hours.

Yield : 50–65%, with purity >90% after column chromatography.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates but may require stringent drying.
  • Temperature Control : Exothermic reactions (e.g., acyl chloride formation) necessitate cooling to prevent decomposition.

Purification Techniques

  • Crystallization : n-Butanol or DMF/water mixtures yield high-purity products.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.

Analytical Validation

Spectral Characterization

  • FT-IR : Peaks at 1740–1745 cm⁻¹ (C=O stretch, TZD), 1680–1690 cm⁻¹ (C=N, triazole), and 2550 cm⁻¹ (S–H stretch).
  • ¹H NMR : Resonances at δ 7.7–7.9 ppm (CH=, thiazolidin-5-ylidene), δ 8.6–8.8 ppm (NH, triazole), and δ 12.5 ppm (NH, TZD).

Purity Assessment

  • HPLC : Retention time ≈ 8.2 minutes (C18 column, acetonitrile/water 70:30).
  • Melting Point : 238–240°C (decomposition observed above 250°C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Acyl Chloride Coupling 75 95 High efficiency Moisture-sensitive intermediates
CDI-Mediated Coupling 65 90 Mild conditions Lower yield

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride is cost-effective but requires corrosion-resistant reactors.
  • Safety : CDI reduces hazardous gas emissions compared to SOCl₂.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the thiazolidine ring.

    Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with thiazolidine and triazole rings are often investigated for their potential as enzyme inhibitors or as ligands for biological targets.

Medicine

Medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl Position : The sulfanyl group at the triazole C3 position (vs. C5 in furan derivatives) alters electronic properties, impacting solubility and receptor affinity .

Pharmacological Activity Comparison

Anti-Exudative Activity

  • Target Compound : Preliminary studies suggest moderate anti-exudative activity (55% inhibition in carrageenan-induced edema at 10 mg/kg), likely via COX-2 suppression .
  • Furan-2-yl Derivative : Exhibits 73% efficacy at 10 mg/kg, surpassing diclofenac (8 mg/kg, 68% inhibition), attributed to enhanced π-π stacking with hydrophobic enzyme pockets .

Antimicrobial Potential

  • Benzodioxol Derivative : Shows potent activity against Candida albicans (IC₅₀: 8.2 µg/mL) due to the benzodioxol group’s membrane-disrupting effects .
  • Target Compound: Limited data, but thiazolidinone derivatives are known for broad-spectrum antimicrobial action against Gram-positive bacteria (MIC: 4–16 µg/mL) .

Biological Activity

The compound 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-(3-sulfanyl(1,2,4-triazol-4-yl))acetamide is a novel synthetic derivative that belongs to the class of thiazolidinediones and triazole compounds. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C14H10N2O5S2
  • Molecular Weight : 350.37 g/mol
  • IUPAC Name : 4-(5-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzene-1-sulfonamide

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various biological contexts:

Anticancer Properties

Research indicates that derivatives of thiazolidinones exhibit significant anticancer activity. For instance, a related study demonstrated that certain thiazolidine derivatives could inhibit VEGFR-2, a key receptor involved in tumor angiogenesis. The compound exhibited an IC50 value of 0.081 μM against VEGFR-2 and showed anti-proliferative effects across several cancer cell lines (HT-29, A-549, HCT-116) with IC50 values ranging from 13.56 to 17.8 μM .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundTargetIC50 (μM)Cell Lines Tested
Compound 15VEGFR-20.081HT-29, A-549, HCT-116
Compound XThiazolidine13.56 - 17.8Various

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : It has been shown to increase apoptosis in cancer cells significantly. For example, in HT-29 cells, apoptosis rates increased from 3.1% to 31.4% upon treatment with the compound .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the S phase, thereby inhibiting DNA synthesis and proliferation.
  • Regulation of Apoptotic Proteins : The compound modulates the expression levels of BAX and Bcl-2 proteins, promoting pro-apoptotic signals while inhibiting anti-apoptotic pathways .

Additional Biological Activities

Beyond its anticancer properties, this compound also exhibits other biological activities:

  • Antimicrobial Activity : Some derivatives have shown potential against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Thiazolidinone derivatives are known for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

A comprehensive study evaluated the biological activity of various thiazolidinone derivatives including our target compound:

  • In vitro Studies : These studies confirmed that compounds similar to our target inhibited bacterial growth effectively and demonstrated low cytotoxicity in mammalian cells.

Case Study Example

In a study by Pendergrass et al., a series of thiazolidinone derivatives were synthesized and tested for their biological activities. The results indicated that modifications to the thiazolidinone structure could enhance both anticancer and antimicrobial properties significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.